9-Oxohexadecanoic acid
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Overview
Description
9-Oxohexadecanoic acid is a long-chain fatty acid with an aliphatic tail containing sixteen carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxohexadecanoic acid can be achieved through various methods. One common approach involves the oxidation of hexadecanoic acid (palmitic acid) using specific oxidizing agents. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The choice of oxidizing agents and reaction conditions is optimized to achieve efficient conversion of hexadecanoic acid to this compound .
Chemical Reactions Analysis
Types of Reactions
9-Oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 9-hydroxyhexadecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: 9-Hydroxyhexadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Oxohexadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Oxohexadecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by:
Inhibiting enzymes: Such as cyclin-dependent kinases, which play a role in cell cycle regulation.
Modulating gene expression: Affecting the expression of genes involved in inflammation and cell proliferation.
Interacting with cellular receptors: Influencing signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyhexadecanoic acid: A reduced form of 9-Oxohexadecanoic acid with a hydroxyl group instead of a keto group.
Hexadecanoic acid (palmitic acid): The parent compound from which this compound is derived.
9-Oxo-2E-decenoic acid: A related compound with a shorter carbon chain and an unsaturated bond.
Uniqueness
This compound is unique due to its specific keto group at the ninth carbon position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
54527-30-9 |
---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
9-oxohexadecanoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-6-9-12-15(17)13-10-7-5-8-11-14-16(18)19/h2-14H2,1H3,(H,18,19) |
InChI Key |
KHCDPAZLBSPVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCCC(=O)O |
melting_point |
73.5 - 74.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
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